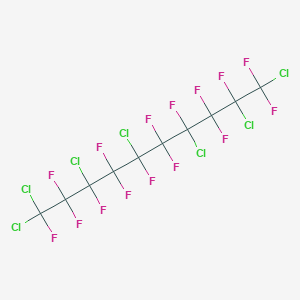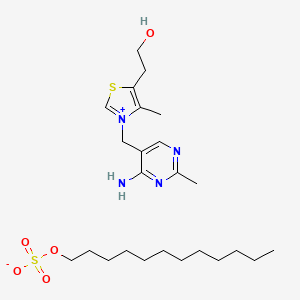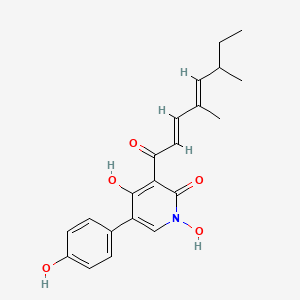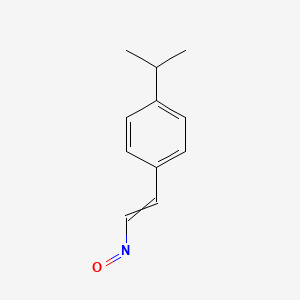
1,1,3,5,7,9,10-Heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3,5,7,9,10-Heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane is a highly chlorinated and fluorinated organic compound It is characterized by its complex structure, which includes multiple chlorine and fluorine atoms attached to a decane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,5,7,9,10-Heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane typically involves multiple steps of halogenation. The process begins with the fluorination of a decane derivative, followed by successive chlorination steps. Each halogenation step requires specific conditions, such as the presence of catalysts, controlled temperatures, and specific solvents to ensure the selective addition of chlorine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactors where the reaction conditions are meticulously controlled to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in the industrial synthesis of such complex halogenated compounds.
化学反应分析
Types of Reactions
1,1,3,5,7,9,10-Heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in partially dehalogenated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH₃) can be used to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various fluorinated and chlorinated carboxylic acids, while reduction can produce partially dehalogenated hydrocarbons.
科学研究应用
1,1,3,5,7,9,10-Heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of heavy halogenation on chemical reactivity and stability.
Biology: Research into its potential biological effects and interactions with biological molecules is ongoing.
Medicine: Its unique structure makes it a candidate for studying drug delivery mechanisms and interactions with biological membranes.
Industry: The compound’s stability and resistance to degradation make it useful in the development of high-performance materials and coatings.
作用机制
The mechanism by which 1,1,3,5,7,9,10-Heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s high halogen content allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
Similar Compounds
1,1,1,2,3,3,3-Heptachloropropane: Another highly chlorinated compound with similar halogenation patterns.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5-heptachloro-: A biphenyl derivative with multiple chlorine atoms.
Uniqueness
1,1,3,5,7,9,10-Heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane is unique due to its combination of both chlorine and fluorine atoms in a single molecule. This dual halogenation imparts distinct chemical properties, such as increased stability and resistance to degradation, making it valuable for specific applications where such characteristics are desired.
属性
CAS 编号 |
307-41-5 |
|---|---|
分子式 |
C10Cl7F15 |
分子量 |
653.2 g/mol |
IUPAC 名称 |
1,1,3,5,7,9,10-heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane |
InChI |
InChI=1S/C10Cl7F15/c11-1(18,6(24,25)3(13,20)8(28,29)9(15,16)30)5(22,23)2(12,19)7(26,27)4(14,21)10(17,31)32 |
InChI 键 |
ADXLMDOKVQZCOI-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(C(C(C(F)(Cl)Cl)(F)F)(F)Cl)(F)F)(F)Cl)(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H-Thiazolo[5,4-a]carbazole](/img/structure/B13820055.png)

![(E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride](/img/structure/B13820071.png)




![methyl (1R,2S,3S,5S)-3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13820093.png)
![Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate](/img/structure/B13820095.png)


![(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13820118.png)
![4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B13820119.png)
![(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid](/img/structure/B13820123.png)
